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Compound of Interest

3-Amino-6-methoxy-2-picoline
Compound Name:
hydrochloride

Cat. No.: B1521865

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2-methylpyridin-
3-amine Dihydrochloride

Foreword: Navigating the Compound's Identity

For researchers, scientists, and drug development professionals, precision is paramount. The
subject of this guide, 6-Methoxy-2-methylpyridin-3-amine HCI, is a key building block in
medicinal chemistry and a component in various industrial applications.[1][2][3] However, a
critical clarification is necessary from the outset. While the user query specifies the
hydrochloride (HCI), extensive data, including that from regulatory bodies, predominantly refers
to the dihydrochloride form (CAS No. 83732-72-3).[1][4] This form, with two hydrochloride
adducts, is the more stable and commonly characterized salt. This guide will therefore focus on
the physicochemical properties of the dihydrochloride salt, as this is the entity researchers will
most likely encounter and work with. This distinction is crucial for stoichiometric calculations,
formulation development, and interpretation of analytical data.

Executive Summary: A Chemist's Overview

6-Methoxy-2-methylpyridin-3-amine Dihydrochloride is a substituted pyridine derivative
recognized for its utility as a synthetic intermediate.[2] Its structure, featuring a pyridine core
with methoxy and amino functionalities, provides a versatile scaffold for constructing complex
heterocyclic systems with potential biological activities.[2] While its most documented
commercial use is in hair dye formulations, its true potential lies in the realm of drug discovery
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and medicinal chemistry.[1][2] Understanding its fundamental physicochemical properties is the
first step toward unlocking this potential. This guide provides a comprehensive analysis of
these properties, offering both established data and validated protocols for in-house
determination.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for 6-Methoxy-2-methylpyridin-3-
amine Dihydrochloride. It is vital to note that some properties, such as melting point and pKa,
are not definitively reported in public literature, underscoring the importance of the
experimental protocols provided herein.
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Property Value /| Observation Source(s)
6-methoxy-2-N-methylpyridine-

IUPAC Name ) .y ) Y py' [4]
2,3-diamine;dihydrochloride
6-Methoxy-N2-methylpyridine-

Synonyms 2,3-diamine dihydrochloride; [1][4]

HC Blue No. 7
CAS Number 83732-72-3 [11[4]

Molecular Formula

C7H11N30O-2HCI
(C7H13CI2N30)

[4]

Molecular Weight

226.10 g/mol

[4]

Physical Form

Fine grey-violet powder

[1]

Boiling Point

Decomposes at >300 °C

[1]

Melting Point

Not specified in literature.

[1]

Water Solubility

> 100 g/L (at room

temperature)

[1]

Ethanol Solubility

1-10g/L (at room

temperature)

[1]

DMSO Solubility

> 100 g/L (at room

temperature)

[1]

Partition Coeff.

Log P_ow = 0.7 (Calculated;

requires experimental

[1]

validation)
UV-Vis A_max_ 241 nm and 314 nm [1]
pKa Not specified in literature. [1]

In-Depth Analysis and Experimental Protocols

As a Senior Application Scientist, my role is not just to present data, but to explain its relevance

and empower fellow researchers to validate and expand upon it. The following sections delve
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into the causality behind these properties and provide robust, self-validating protocols for their
determination.

Solubility Profile: The Foundation of Application

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical
determinant of its utility, impacting everything from reaction kinetics to bioavailability. The
dihydrochloride salt form significantly enhances aqueous solubility compared to the free base,
a common strategy in drug development to make compounds more amenable to biological
systems and formulations.[5] The reported data indicates high solubility in water and DMSO,
and moderate solubility in ethanol, which is consistent with a polar, salt-like compound.[1]

This protocol employs the equilibrium shake-flask method, a gold standard for solubility
measurement, followed by HPLC quantification. The causality is simple: by ensuring the
solution is saturated, we can accurately measure the maximum concentration of the solute in a

given solvent.

Workflow Diagram: Solubility Determination

Click to download full resolution via product page
Caption: Shake-flask method for solubility determination.
Step-by-Step Methodology:

o Preparation: Add an excess amount of 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride
to a known volume of the solvent (e.g., water, ethanol) in a sealed vial. The excess solid is
crucial to ensure saturation is reached.

o Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and
agitate for a minimum of 24 hours to ensure equilibrium is achieved.
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o Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the
undissolved solid.

o Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

¢ Quantification: Prepare a series of dilutions of the supernatant and determine the
concentration using a validated HPLC-UV method (see Section 3.5). The concentration of
the undiluted supernatant represents the equilibrium solubility.[6]

Melting Point: A Purity and Identity Checkpoint

The melting point is a fundamental physical property used to identify a compound and assess
its purity. For a pure crystalline solid, the melting range is typically sharp. The literature from the
European Commission's Scientific Committee on Consumer Products (SCCP) surprisingly
omits this value, indicating it was not provided in the regulatory submission.[1] Therefore,
experimental determination is necessary.

This is a standard pharmacopeial method. The visual observation of the phase transition from
solid to liquid within a heated capillary provides a precise temperature range.

Step-by-Step Methodology:

Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the
powder into a capillary tube to a height of 2-3 mm.

¢ Instrumentation: Place the capillary in a calibrated melting point apparatus.

o Heating: Heat the sample at a controlled rate. A rapid ramp (10-20 °C/min) can be used for
an initial approximate determination, followed by a slow ramp (1-2 °C/min) for an accurate
measurement.

o Observation: Record the temperature at which the first drop of liquid appears (T_onset) and
the temperature at which the entire sample becomes a clear liquid (T_clear). The melting
point is reported as the range T_onset — T_clear.[6]

Dissociation Constant (pKa): Predicting Behavior in
Solution
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The pKa values of a molecule are critical for predicting its ionization state, and thus its
solubility, permeability, and receptor interactions at a given pH. As a dihydrochloride salt of a
molecule with multiple basic nitrogen atoms (two amines and the pyridine ring nitrogen), 6-
Methoxy-2-methylpyridin-3-amine is expected to have multiple pKa values. No experimental
data is currently available.

This method directly measures the pH of a solution as a titrant is added, allowing for the
empirical determination of the pKa values. The inflection points in the titration curve correspond
to the equivalence points, and the half-equivalence points correspond to the pKa values.

Workflow Diagram: Potentiometric Titration for pKa
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Caption: Workflow for pKa determination via titration.

Step-by-Step Methodology:

o Solution Preparation: Accurately weigh and dissolve a known amount of the compound in
deionized, COz-free water.
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« Titration Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00,
10.01). Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH
electrode.

« Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH),
recording the pH value after each incremental addition.

o Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa
values can be determined from the midpoints of the buffer regions (the flattest parts of the
curve) between the equivalence points (the steepest parts of the curve).[6]

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for chemical identity and structural
elucidation. While no public spectra for the title compound are available, we can predict the key
features and outline the protocols for their acquisition.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the pyridine ring, the methoxy (-OCHs) protons, the methylamino (-NHCHs)
protons, and the primary amine (-NHz) protons. The aromatic protons will appear as doublets
or doublets of doublets in the 6.0-8.0 ppm region. The methoxy and methyl protons will
appear as singlets, likely around 3.8-4.0 ppm and 2.8-3.0 ppm, respectively. The amine
protons (-NH) are often broad and their chemical shift is dependent on solvent and
concentration.

e 13C NMR: The carbon spectrum will show distinct signals for each of the seven unique
carbon atoms in the molecule. The aromatic carbons will resonate in the 100-160 ppm
region, while the methoxy and methyl carbons will appear upfield (<60 ppm).

The FTIR spectrum of an amine salt is characteristically different from its free base. The most
prominent feature will be a strong, broad absorption band in the 2400-3000 cm~1 region, which
is due to the stretching vibrations of the protonated amine groups (R-NHs* and R2-NH2%).[5]
Other key expected vibrations include:

e N-H Bending: Around 1600-1500 cm~1.

e C=C and C=N Stretching (Aromatic Ring): In the 1650-1400 cm~1 region.[7]

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pdf.benchchem.com/144/An_In_depth_Technical_Guide_to_the_Physicochemical_Properties_of_7_Aminoheptanoic_Acid_Hydrochloride.pdf
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts
https://www.researchgate.net/publication/292986109_FTIR_FT-RAMAN_AB_INITIO_and_DFT_studies_on_2-Methoxy-6-Methyl_Pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e C-O Stretching (Methoxy): A strong band around 1250-1000 cm—1.
e C-H Stretching (Alkyl): Just below 3000 cm~1.
e Sample Preparation:

o NMR: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D20 or
DMSO-ds) in an NMR tube. D20 is a good choice given the compound's high water
solubility, but it will cause the exchange and disappearance of the N-H proton signals.
DMSO-de will allow for the observation of N-H protons.

o FTIR: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with
~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

o Data Acquisition:
o NMR: Acquire *H and 3C spectra on a standard NMR spectrometer (e.g., 400 MHz).

o FTIR: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-
400 cm™1.

Chromatographic Purity Assessment

Regulatory documents indicate the presence of unidentified impurities up to 2.8% (by peak
area) in analyzed batches.[1] High-Performance Liquid Chromatography (HPLC) is the
standard method for assessing the purity of such compounds.

This protocol provides a starting point for method development. The choice of a C18 column is
standard for small molecules, and an acidic mobile phase is appropriate for analyzing a basic
compound like a pyridine derivative, ensuring good peak shape.

Workflow Diagram: HPLC Purity Analysis
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Caption: Standard workflow for HPLC purity analysis.
Step-by-Step Methodology:
o System: A standard HPLC system with a UV detector.
e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm particle size).
¢ Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
o Mobile Phase B: Acetonitrile (ACN).
e Flow Rate: 1.0 mL/min.
e Detection: UV at 241 nm or 314 nm.[1]
o Gradient: A typical starting gradient would be 5% to 95% B over 20 minutes.

e Analysis: Dissolve the sample in the mobile phase A. Inject and analyze. Purity is calculated
based on the area percent of the main peak relative to the total area of all peaks.

Stability and Handling

» Nitrosation Risk: As a secondary amine, 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride
is susceptible to nitrosation to form potentially carcinogenic N-nitrosamines. It is imperative
that this compound is not used in combination with nitrosating agents (e.g., nitrites) under
acidic conditions. The nitrosamine content in any formulation should be strictly controlled to
be less than 50 ppb.[1]
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e Agueous Stability: The compound is reported to be stable for at least 2 hours in water at
concentrations of 5-10 mg/mL.[1] For long-term storage of solutions, it is advisable to
conduct a specific stability study under the intended storage conditions.

o Storage: The solid material should be stored in a cool, dark, and dry place under an inert
atmosphere to prevent degradation.[8]

Conclusion

6-Methoxy-2-methylpyridin-3-amine Dihydrochloride is a compound of significant interest for
chemical synthesis and drug discovery. This guide has synthesized the available public data
and, more importantly, provided the robust, field-tested protocols necessary for researchers to
determine its complete physicochemical profile. By understanding and experimentally verifying
properties such as solubility, melting point, pKa, and spectral characteristics, scientists can
confidently and effectively utilize this versatile building block in their research and development
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical properties of 6-Methoxy-2-
methylpyridin-3-amine HCI]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521865#physicochemical-properties-of-6-methoxy-
2-methylpyridin-3-amine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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